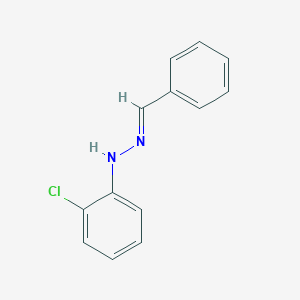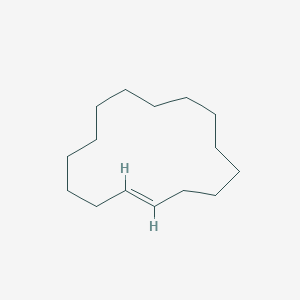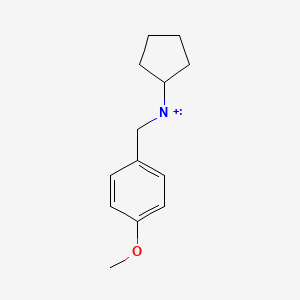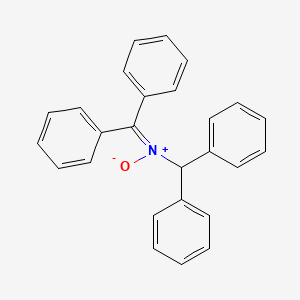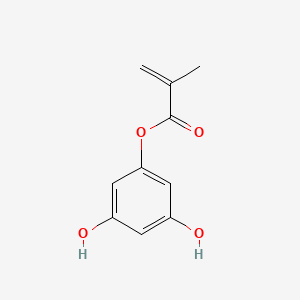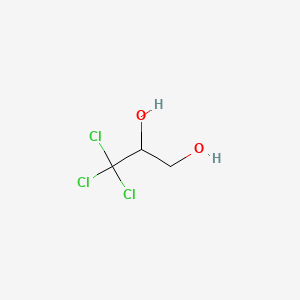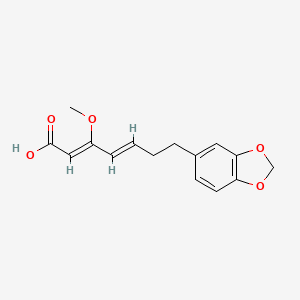
3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid is a complex organic compound that belongs to the class of extended flavonoids. These compounds are characterized by their phenyl-substituted benzopyran framework, which is often fused with additional rings. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid typically involves multiple steps, including the formation of the core benzopyran structure followed by the introduction of methoxy and methylenedioxy groups. Common reagents used in these reactions include methanol, formaldehyde, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the target compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5,7-Trimethoxy-3’,4’-methylenedioxy-flavone: This compound shares a similar flavonoid structure but with different substituents.
3,4-(Methylenedioxy)aniline: This compound has a similar methylenedioxy group but differs in its overall structure and properties.
Uniqueness
3-Methoxy-7-(3,4-(methylenedioxy)phenyl)-2,4-heptadienoic acid is unique due to its specific combination of methoxy and methylenedioxy groups, which confer distinct chemical and biological properties. Its extended flavonoid structure also sets it apart from other related compounds.
Properties
CAS No. |
3384-27-8 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(2Z,4E)-7-(1,3-benzodioxol-5-yl)-3-methoxyhepta-2,4-dienoic acid |
InChI |
InChI=1S/C15H16O5/c1-18-12(9-15(16)17)5-3-2-4-11-6-7-13-14(8-11)20-10-19-13/h3,5-9H,2,4,10H2,1H3,(H,16,17)/b5-3+,12-9- |
InChI Key |
SLNRQOHRDLMDGB-VUCHDGCMSA-N |
Isomeric SMILES |
CO/C(=C\C(=O)O)/C=C/CCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
COC(=CC(=O)O)C=CCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


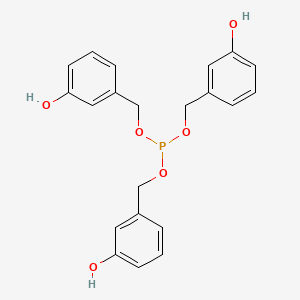
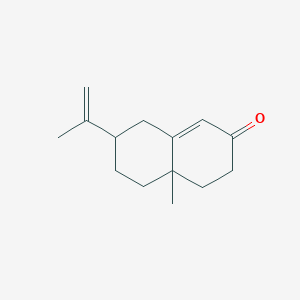
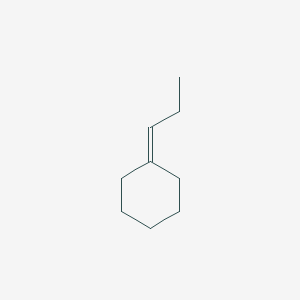
![2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14749190.png)
![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
